molecular formula C11H9NO2 B1623523 6-methylquinoline-4-carboxylic Acid CAS No. 816448-94-9

6-methylquinoline-4-carboxylic Acid

Cat. No.: B1623523
CAS No.: 816448-94-9
M. Wt: 187.19 g/mol
InChI Key: URMBLJWNBITPCV-UHFFFAOYSA-N
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Description

6-Methylquinoline-4-carboxylic acid (CAS 816448-94-9) is a versatile quinoline derivative that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry and drug discovery research. Its core structure is integral to the Pfitzinger reaction, a classic synthetic method for preparing functionalized quinoline-4-carboxylic acids . Researchers value this compound for its role in the design and synthesis of novel enzyme inhibitors. Specifically, the quinoline-4-carboxylic acid scaffold is a recognized template for developing potent and selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme target in inflammation research . This scaffold is also being actively investigated in the development of inhibitors for human dihydroorotate dehydrogenase (DHODH), a promising target in oncology for halting cancer cell proliferation . The carboxylic acid group is essential for binding to enzyme active sites, such as forming a salt bridge with Arg120 in COX, while the methyl group at the 6-position and the quinoline core provide a platform for further structural optimization to enhance potency, selectivity, and drug-like properties . As a building block, it enables the exploration of structure-activity relationships (SAR) in lead compound optimization. This product is intended for research and development purposes in a laboratory setting only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

816448-94-9

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

6-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14)

InChI Key

URMBLJWNBITPCV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2C=C1)C(=O)O

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Strategies for 6 Methylquinoline 4 Carboxylic Acid and Its Structural Analogues

Classical and Modified Cyclization Reactions

The construction of the quinoline (B57606) ring system is often achieved through cyclization reactions that have been refined over more than a century. The Pfitzinger and Doebner reactions are two of the most prominent and versatile methods for synthesizing quinoline-4-carboxylic acids.

The Pfitzinger Reaction: Mechanistic Elucidation and Synthetic Utility

The Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, is a powerful method for the synthesis of substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgdrugfuture.com This reaction has been a mainstay in heterocyclic chemistry due to its reliability and the accessibility of its starting materials. electronicsandbooks.com

The core of the Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. drugfuture.comdrugfuture.com To synthesize 6-methylquinoline-4-carboxylic acid, 5-methylisatin (B515603) would be the appropriate isatin derivative.

The reaction mechanism commences with the base-catalyzed hydrolysis of the amide bond in the isatin ring, leading to the formation of an intermediate keto-acid, isatic acid. wikipedia.orgijsr.net While this intermediate can be isolated, it is typically generated in situ. Subsequently, the aniline (B41778) derivative of the opened isatin ring reacts with a carbonyl compound, such as a ketone or aldehyde, to form an imine. This is followed by an intramolecular cyclization and dehydration to yield the final quinoline-4-carboxylic acid. wikipedia.org

A variety of carbonyl compounds can be employed in the Pfitzinger reaction, leading to a diverse range of substituted quinoline-4-carboxylic acids. For instance, the reaction of isatin with enaminones has been explored as a simple, one-pot method for synthesizing these derivatives. researchgate.net

The Pfitzinger reaction is traditionally carried out in a strong basic medium, with potassium hydroxide (B78521) being a common choice. wikipedia.orgresearchgate.net The reaction is often conducted in an alcoholic solvent, such as ethanol (B145695), and may require elevated temperatures and prolonged reaction times, sometimes up to 24 hours of reflux. ui.ac.id

Modifications to the classical conditions have been investigated to improve yields and broaden the substrate scope. For example, the use of trimethylchlorosilane (TMSCl) has been shown to promote the reaction of isatins with enaminones in alcohols or water, allowing for a one-step esterification and cyclization process under milder conditions. exlibrisgroup.com The choice of base and solvent can significantly influence the reaction's efficiency. While strong bases like KOH are typical, aqueous sodium hydroxide has also been utilized. researchgate.net

Catalyst/ReagentSolventConditionsOutcome
Potassium Hydroxide (KOH)EthanolRefluxStandard synthesis of quinoline-4-carboxylic acids
Trimethylchlorosilane (TMSCl)Alcohols/WaterMild conditionsPromotes esterification and cyclization in one step
Aqueous Sodium HydroxideWater-Used in reactions with enaminones

Regioselectivity, the preference for bond formation at one position over another, is a crucial aspect of the Pfitzinger reaction, particularly when using unsymmetrical ketones. wikipedia.orgyoutube.com For instance, with a ketone like methyl ethyl ketone, the reaction tends to occur preferentially at the methyl group rather than the methylene (B1212753) group. electronicsandbooks.com This selectivity can be influenced by steric hindrance, where bulkier groups may hinder the reaction at a particular site. electronicsandbooks.comyoutube.com

By-product formation can occur, and the efficiency of the Pfitzinger reaction can sometimes be hampered by the formation of thick resins, which complicates the isolation of the desired product. researchgate.net The purity of the starting materials and precise control of reaction conditions are vital to minimize unwanted side reactions.

The Doebner Reaction: Aromatic Amine, Aldehyde, and Pyruvic Acid Condensations

The Doebner reaction, first reported in 1887, provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org To produce this compound via this method, 4-methylaniline (p-toluidine) would be the required aromatic amine.

The reaction mechanism is not definitively established, with two primary pathways proposed. wikipedia.org One proposal involves an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org A more recent study proposes a hydrogen-transfer mechanism where an intermediate dihydroquinoline is oxidized to the quinoline by reducing the imine formed from the aniline and aldehyde. nih.govacs.org

The Doebner reaction is advantageous as it can tolerate a wider variety of substituents on the aniline starting material compared to the Pfitzinger reaction, which can be limited by the stability of functional groups on the isatin under basic conditions. nih.gov However, the Doebner reaction can be low-yielding, especially with electron-deficient anilines. nih.govacs.org

Exploration of Doebner Reaction By-Products and Their Formation Mechanisms

A significant challenge in the Doebner reaction is the formation of by-products, which can lower the yield of the desired quinoline-4-carboxylic acid. sci-hub.se The formation of these by-products is dependent on the specific starting materials and reaction conditions. sci-hub.se

One identified by-product is a 2-methylquinoline-4-carboxylic acid derivative, which can form when pyruvic acid reacts with the aromatic amine in the absence of the aldehyde. sci-hub.se This suggests that the order of addition of reactants can be critical in directing the reaction towards the desired product. sci-hub.se Studies have shown that anilines with electron-donating groups are more prone to forming this type of by-product. sci-hub.se In some cases, the reaction can fail to produce the quinoline ring altogether, instead leading to pyrrolidine (B122466) derivatives, as observed with 2-chloro-5-aminopyridine. wikipedia.org

ReactantsCatalyst/ConditionsMajor ProductPotential By-products
Aniline, Aldehyde, Pyruvic AcidEthanol, Reflux2-Substituted-quinoline-4-carboxylic acid2-Methylquinoline-4-carboxylic acid, Pyrrolidine derivatives
Aniline, Aldehyde, Pyruvic AcidBF3·THF, MeCN, 65 °C2-Substituted-quinoline-4-carboxylic acidReduced imine (e.g., benzylamine)

Recent advancements have focused on improving the yields of the Doebner reaction, particularly for anilines bearing electron-withdrawing groups. A "Doebner hydrogen-transfer reaction" has been developed that utilizes a stoichiometric amount of the imine intermediate to act as an internal oxidant for the dihydroquinoline, thereby improving yields. nih.govacs.org This modified approach has shown high substrate generality and can be performed on a large scale. nih.gov

Influence of Reactant Stoichiometry and Order of Addition on Product Distribution

In multicomponent reactions like the Doebner and Pfitzinger syntheses, the stoichiometry of reactants and the order of their addition are critical variables that dictate the reaction's outcome, influencing both yield and the formation of byproducts. sci-hub.se

The Doebner reaction , which typically involves an aniline, an aldehyde, and pyruvic acid, can be particularly sensitive to these parameters. sci-hub.senih.gov Research has shown that the order of mixing the reactants plays a pivotal role in determining the final product. sci-hub.se For instance, allowing pyruvic acid to react first with an aromatic amine can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives as a significant byproduct. sci-hub.se This occurs when two molecules of pyruvic acid condense before the aldehyde is introduced. Conversely, premixing the amine and aldehyde to form an imine intermediate before the addition of pyruvic acid can favor the desired 2-substituted quinoline-4-carboxylic acid. sci-hub.seacs.org

A study on the synthesis of quinoline-4-carboxylic acids highlighted that for electron-deficient anilines, which typically give low yields, a modified Doebner approach using a BF₃·THF catalyst in acetonitrile (B52724) was optimal. nih.gov The controlled, dropwise addition of pyruvic acid to a pre-stirred mixture of the aniline and aldehyde was crucial to maximize the yield of the desired product and minimize byproduct formation. nih.gov This demonstrates that careful control over stoichiometry and addition order can steer the reaction away from undesired pathways.

In a similar vein, the Pfitzinger reaction , which condenses isatin or its derivatives with a carbonyl compound, is also subject to control by reactant ratios. nih.govresearchgate.net The reaction is conducted under basic conditions, and the concentration of the base relative to the isatin and carbonyl compound can influence the rate of both the initial aldol-type condensation and the subsequent cyclization and decarboxylation steps. An excess of the carbonyl component may lead to side reactions, while insufficient base can result in incomplete reaction.

The influence of these parameters is summarized in the table below, highlighting how adjustments can optimize the synthesis for the desired quinoline-4-carboxylic acid.

ReactionVariableObservationDesired Outcome
Doebner Order of AdditionAdding pyruvic acid last to a pre-formed imine (from aniline + aldehyde). sci-hub.seacs.orgFavors formation of 2-substituted quinoline-4-carboxylic acids. acs.org
Order of AdditionReacting aniline and pyruvic acid first.Can lead to 2-methylquinoline-4-carboxylic acid byproducts. sci-hub.se
StoichiometryUsing a slight excess of the aldehyde and pyruvic acid.Can drive the reaction to completion but may require careful purification.
Pfitzinger StoichiometryOptimal ratio of base to isatin and carbonyl compound.Ensures efficient condensation and cyclization, minimizing side products. researchgate.net

Skraup Synthesis and Modern Green Chemistry Adaptations

The Skraup synthesis is a classic and powerful method for generating the quinoline core, traditionally by heating an aniline with glycerol (B35011), a strong acid (typically sulfuric acid), and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.org The reaction proceeds via dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the aromatic quinoline ring. iipseries.org

However, the traditional Skraup reaction is notorious for its often violent nature and the use of toxic and hazardous reagents. nih.govwikipedia.org These drawbacks have spurred the development of greener adaptations. Modern approaches focus on replacing harsh reagents and improving reaction conditions. For instance, microwave-assisted synthesis (MAS) has been shown to dramatically reduce reaction times and improve yields, while also omitting the need for an external oxidizing agent in some cases. nih.govijpsjournal.com

Other green chemistry innovations include:

Alternative Catalysts and Media : Ionic liquids have been employed as both solvent and catalyst, facilitating easier product separation and catalyst recycling. iipseries.org Solid acid catalysts, such as niobium phosphate, are being explored for continuous flow reactions, offering a safer and more scalable process. wordpress.com

Safer Reagents : Researchers have replaced glycerol with solketal (B138546) (a glycerol derivative), which is a byproduct of the biodiesel industry, thereby utilizing a renewable feedstock. wordpress.com Formic acid has also been investigated as a greener, biodegradable catalyst. ijpsjournal.com

The table below compares the traditional Skraup method with modern, greener alternatives.

FeatureTraditional Skraup SynthesisModern Green Adaptations
Reagents Aniline, Glycerol, H₂SO₄, Nitrobenzene/Arsenic Acid wikipedia.orgAniline, Solketal/Glycerol, Solid Acid Catalysts, Ionic Liquids iipseries.orgwordpress.com
Conditions High temperature, lengthy reaction times, often vigorous wikipedia.orgMicrowave irradiation, continuous flow, milder conditions nih.govwordpress.com
Oxidizing Agent Nitrobenzene, Arsenic Acid wikipedia.orgOften omitted or replaced with less toxic alternatives nih.gov
Environmental Impact High (toxic reagents, difficult purification)Lower (renewable feedstocks, recyclable catalysts, less waste) ijpsjournal.comwordpress.com

Conrad-Limpach and Gould-Jacobs Quinoline Ring Construction Protocols

The Conrad-Limpach and Gould-Jacobs reactions are two classical, thermal cyclization methods for constructing quinoline rings, specifically leading to hydroxylated quinoline derivatives which can be precursors to other functionalized quinolines. wikipedia.orgwikipedia.org

The Conrad-Limpach synthesis involves the reaction of an aniline with a β-ketoester. wikipedia.org The reaction pathway and product are highly dependent on temperature. At lower temperatures, anilines react with the keto group to form a β-anilinoacrylate, which upon heating to high temperatures (around 250 °C) undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgnih.gov The use of high-boiling, inert solvents like mineral oil or diphenyl ether is crucial for achieving high yields in the cyclization step. wikipedia.orgmdpi.com

The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). wikipedia.orgdrugfuture.com This initial substitution is followed by a thermally induced cyclization. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated by heating to furnish the 4-hydroxyquinoline. wikipedia.orgmdpi.com This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org Like the Conrad-Limpach reaction, the cyclization step requires high temperatures, though microwave heating has been shown to significantly improve reaction times and yields. ablelab.eu

Synthesis MethodKey ReactantsIntermediatePrimary ProductKey Conditions
Conrad-Limpach Aniline, β-ketoester wikipedia.orgβ-anilinoacrylate wikipedia.org4-Hydroxyquinoline / 4-Quinolone wikipedia.orgquimicaorganica.orgHigh temperature (~250 °C), high-boiling inert solvent nih.gov
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonate wikipedia.orgdrugfuture.comAnilinomethylenemalonate wikipedia.org4-Hydroxyquinoline-3-carboxylate wikipedia.orgmdpi.comHigh temperature, followed by saponification and decarboxylation wikipedia.org

Emerging Methodologies for Compound Preparation

While classical syntheses provide robust pathways to the quinoline core, emerging methodologies focus on the direct functionalization and efficient, stereocontrolled construction of complex derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic cores, including quinolines. nih.gov These methods allow for the precise installation of various substituents onto the quinoline scaffold, often starting from halogenated or otherwise activated precursors. For instance, a pre-formed quinoline ring containing a halogen (e.g., chloro-, bromo-, or iodo-) at the 6-position could be coupled with a methylating agent via a Suzuki or Stille coupling to introduce the methyl group of this compound.

More advanced strategies involve the direct C-H activation and functionalization of the quinoline ring. acs.org While many Pd-catalyzed C-H functionalizations of quinoline N-oxides are selective for the C2 position, specific conditions have been developed to achieve regioselective C8 arylation. acs.org Such precise control over regioselectivity is crucial for building complex molecular architectures. Palladium catalysis can also be employed in decarboxylative coupling reactions, where a carboxylic acid group on the quinoline ring is replaced with another functional group, such as an aryl group. nih.gov These reactions often proceed under mild conditions and tolerate a wide range of functional groups, making them highly versatile for late-stage functionalization. nih.gov

Tandem Cyclization Approaches for Enhanced Synthetic Efficiency

Tandem, or cascade, reactions combine multiple bond-forming events into a single synthetic operation without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing step counts, solvent usage, and purification efforts. nih.gov

Several tandem strategies have been developed for quinoline synthesis. One such approach involves a palladium-catalyzed coupling followed by an intramolecular cyclization. For example, the reaction between a 2-iodoaniline (B362364) and an α,β-unsaturated carbonyl compound in the presence of a palladium catalyst can lead directly to 3-substituted quinolin-2(1H)-ones in a single pot. nih.gov Another efficient method is the palladium-catalyzed [3+3] annulation between diarylamines and α,β-unsaturated acids, which provides direct access to 4-substituted quinolin-2(1H)-ones. nih.gov Recently, an intramolecular palladium(0)-catalyzed functionalization of a cyclopropane (B1198618) C-H bond has been shown to generate a dihydroquinoline intermediate, which can then be oxidized in situ to the corresponding quinoline derivative, showcasing an innovative tandem cyclopropane ring-opening/cyclization strategy. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. Quinine, a famous chiral quinoline alkaloid, is itself used as a catalyst in stereoselective reactions. wikipedia.org

The stereoselective synthesis of chiral quinoline derivatives can be achieved by several methods. One approach is to start with a chiral precursor. For example, L-prolinol has been used as a starting material to prepare N-arylimine precursors that undergo cyclization to form chiral indolizino[3,4-b]quinoline systems. colab.ws

Another strategy involves asymmetric catalysis, where a prochiral substrate is converted into a chiral product using a chiral catalyst. While direct asymmetric synthesis of the quinoline core is challenging, functional groups on a pre-formed quinoline ring can be modified stereoselectively. For instance, the reduction of a ketone on a side chain attached to the quinoline nucleus using a chiral reducing agent would produce a chiral alcohol. The development of methods for the enantioselective preparation of intermediates, such as those containing an octahydrobenzo[g]quinoline moiety, highlights the ongoing efforts to access these complex chiral structures with high stereocontrol. unipi.it

Chemical Reactivity and Derivatization Pathways of 6 Methylquinoline 4 Carboxylic Acid

Oxidation Reactions and the Generation of Oxidized Species

The oxidation of the 6-methylquinoline-4-carboxylic acid molecule can be directed at either the methyl group or the quinoline (B57606) nucleus, depending on the reagents and reaction conditions employed. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the known behavior of related quinoline and methyl-substituted aromatic compounds.

Oxidation of the methyl group at the C-6 position to a formyl or carboxylic acid group is a plausible transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are commonly used for the oxidation of alkyl side chains on aromatic rings. The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve the desired level of oxidation and to avoid degradation of the quinoline ring. For instance, milder oxidizing agents might favor the formation of 6-formylquinoline-4-carboxylic acid, whereas more vigorous conditions would likely lead to the formation of quinoline-4,6-dicarboxylic acid.

The quinoline ring itself is relatively electron-deficient, making it somewhat resistant to oxidation. However, under harsh conditions with strong oxidizing agents, cleavage of the carbocyclic ring can occur. The presence of the deactivating carboxylic acid group at the 4-position further stabilizes the pyridine (B92270) ring against oxidative degradation.

Reduction Chemistry of the Quinoline Nucleus

The reduction of the quinoline nucleus in this compound can yield a variety of products, primarily targeting the pyridine ring. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction parameters.

Catalytic hydrogenation is a common method for the reduction of the quinoline ring. Depending on the catalyst (e.g., platinum, palladium, or nickel) and reaction conditions (temperature and pressure), either the pyridine ring or both rings can be reduced. For instance, reduction with platinum oxide (PtO₂) in an acidic medium typically leads to the selective reduction of the pyridine ring, yielding 6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. The use of more forcing conditions could result in the reduction of both the pyridine and benzene (B151609) rings.

Metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or lithium aluminum hydride (LiAlH₄), can also be employed. These reagents typically reduce the pyridine ring of the quinoline system. The carboxylic acid functionality may also be susceptible to reduction by strong reducing agents like LiAlH₄, potentially leading to the corresponding alcohol.

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

The quinoline ring system undergoes electrophilic aromatic substitution, although it is generally less reactive than benzene due to the electron-withdrawing effect of the nitrogen atom. nih.gov The position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents, namely the methyl group at C-6 and the carboxylic acid group at C-4.

The carboxylic acid group at the 4-position is a deactivating group and a meta-director within the pyridine ring. However, in the context of the entire quinoline system, electrophilic substitution typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. The methyl group at the 6-position is an activating group and is ortho-, para-directing. Therefore, incoming electrophiles are expected to substitute at positions 5 and 7 of the quinoline nucleus.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comlumenlearning.comlibretexts.org For example, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 6-methyl-5-nitroquinoline-4-carboxylic acid and 6-methyl-7-nitroquinoline-4-carboxylic acid. libretexts.org Similarly, halogenation with reagents like bromine in the presence of a Lewis acid would be expected to follow the same substitution pattern. lumenlearning.com The precise ratio of the 5- and 7-substituted isomers would depend on the specific electrophile and reaction conditions.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 4-position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Esterification and Hydrolysis

Esterification of this compound can be readily achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com For example, refluxing this compound with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 6-methylquinoline-4-carboxylate. google.com

Alternatively, esters can be prepared under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is particularly useful for acid-sensitive alcohols. commonorganicchemistry.com

The reverse reaction, hydrolysis of the corresponding esters back to the carboxylic acid, can be accomplished by heating the ester with an aqueous acid or base. chemicalbook.com Basic hydrolysis, or saponification, is often preferred as it is an irreversible process.

Table 1: Examples of Esterification Reactions of Quinoline-4-carboxylic Acids

Starting MaterialAlcoholReagents/ConditionsProductYield (%)Reference
Quinoline-4-carboxylic acidVarious alcoholsH₂SO₄, refluxQuinoline-4-carboxylate derivativesGood researchgate.net
Monoethyl fumaratetert-Butyl alcoholDCC, DMAP, CH₂Cl₂tert-Butyl ethyl fumarate76-81 orgsyn.org
Carboxylic acidsMethanolH₂SO₄, 100-150°CMethyl esters- google.com

Note: The data in this table is based on general procedures for quinoline-4-carboxylic acids and related compounds, as specific data for this compound is limited.

Amide and Hydrazide Formation

The carboxylic acid group can be converted to an amide by reaction with an amine. khanacademy.orgyoutube.com This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. nih.gov Direct condensation of the carboxylic acid and amine can also be achieved using coupling agents such as titanium tetrachloride (TiCl₄). nih.gov

Hydrazide derivatives are synthesized by reacting the corresponding ester or acyl chloride with hydrazine (B178648) hydrate (B1144303). osti.gov For instance, methyl 6-methylquinoline-4-carboxylate can be treated with hydrazine hydrate in a suitable solvent like ethanol (B145695) to yield 6-methylquinoline-4-carbohydrazide. These hydrazides can be further reacted with aldehydes or ketones to form hydrazones. nih.gov

Table 2: Examples of Amide and Hydrazide Formation from Quinoline-4-carboxylic Acid Derivatives

Starting MaterialReagentProductYield (%)Reference
Quinoline-4-carboxylic acid derivativesVarious aminesQuinoline-4-carboxamide derivativesGood researchgate.net
Carboxylic acidsAmines, TiCl₄, pyridineAmidesModerate to Excellent nih.gov
Carboxylic acidsHydrazine hydrate (via ester)Acid hydrazides65-91 osti.gov
2-Aryl-quinoline-4-carboxylic acid hydrazidesAldehydes/KetonesHydrazide-hydrazones- nih.gov

Note: The data in this table is based on general procedures for quinoline-4-carboxylic acids and related compounds, as specific data for this compound is limited.

Decarboxylation Studies

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a challenging transformation for aromatic carboxylic acids. The stability of the aromatic ring makes the cleavage of the C-C bond between the ring and the carboxyl group difficult.

Sophisticated Spectroscopic and Structural Characterization of 6 Methylquinoline 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing unparalleled insight into the connectivity and environment of individual atoms within a molecule.

High-Resolution ¹H NMR for Proton Environment Analysis

High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms in 6-methylquinoline-4-carboxylic acid. The ¹H NMR spectrum of a related compound, 6-methylquinoline (B44275), shows characteristic signals for the aromatic protons and the methyl group. chemicalbook.comchemicalbook.com For this compound, the spectrum is expected to reveal distinct signals for the protons on the quinoline (B57606) core, influenced by the electron-withdrawing carboxylic acid group at the 4-position and the electron-donating methyl group at the 6-position. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. The aromatic protons would exhibit complex splitting patterns (doublets, triplets, or multiplets) in the aromatic region (typically 7-9 ppm), with their specific chemical shifts and coupling constants providing crucial information about their relative positions on the quinoline ring. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H2~8.9s-
H3~7.5s-
H5~8.0d~8.5
H7~7.8dd~8.5, ~2.0
H8~8.2d~2.0
6-CH₃~2.5s-
COOH>10br s-

Note: This is a predicted table based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

¹³C NMR and 2D NMR Techniques for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield chemical shift (around 165-175 ppm). The aromatic carbons of the quinoline ring will appear in the range of approximately 115-150 ppm, with the carbon bearing the methyl group and the carbons in the vicinity of the nitrogen atom and the carboxylic acid group showing characteristic shifts. The methyl carbon will have a signal in the upfield region (around 20-25 ppm). A study on the solvent-dependent ¹³C NMR chemical shifts of 6-methylquinoline provides reference data for the carbon signals of the quinoline core. epa.gov

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations are definitive in establishing the substitution pattern on the quinoline ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2~150
C3~122
C4~145
C4a~148
C5~129
C6~138
C7~133
C8~125
C8a~128
6-CH₃~21
COOH~168

Note: This is a predicted table based on known substituent effects and data from related compounds. Actual experimental values may vary.

Application in Confirmation of Regiochemical Outcomes

The synthesis of this compound, often achieved through methods like the Doebner-von Miller reaction, can potentially lead to the formation of regioisomers. NMR spectroscopy is the definitive tool to confirm the correct regiochemical outcome. For instance, in the synthesis of substituted quinolines, ¹H NMR data can be used to determine the position of substituents based on the observed coupling patterns and chemical shifts of the aromatic protons. The long-range couplings observed in HMBC spectra are particularly powerful in confirming the connectivity between the methyl group, the carboxylic acid, and the specific carbons of the quinoline ring, thereby unequivocally establishing the 6-methyl-4-carboxy substitution pattern.

Mass Spectrometry (MS) for Molecular Mass Determination and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the synthesized compound and ruling out other potential products with the same nominal mass. The expected monoisotopic mass of this compound (C₁₁H₉NO₂) is approximately 187.0633 g/mol .

Coupled Techniques (e.g., HPLC-MS)

Coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry (HPLC-MS or LC-MS) is a highly effective method for the analysis of complex mixtures and the assessment of sample purity. HPLC separates the components of a mixture based on their differential interactions with a stationary phase, and the eluting components are then directly introduced into the mass spectrometer for detection and identification. For this compound, a reversed-phase HPLC method would typically be employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. The mass spectrometer can then be used to confirm the identity of the main peak as the target compound and to identify any impurities present in the sample. The use of tandem mass spectrometry (MS/MS) in conjunction with HPLC can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can aid in the structural confirmation of the analyte and any related impurities.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by a series of distinct absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds.

The most prominent feature in the IR spectrum of a carboxylic acid is the O–H stretching vibration of the carboxyl group. libretexts.org This typically appears as a very broad and strong absorption band in the region of 2500–3300 cm⁻¹. libretexts.orglibretexts.org The significant broadening is a direct result of intermolecular hydrogen bonding, which forms a dimeric structure between two carboxylic acid molecules in the solid state. libretexts.orgspectroscopyonline.com

Another key diagnostic peak is the C=O (carbonyl) stretching vibration, which is expected to be a sharp and intense band. For dimeric carboxylic acids, this absorption is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.org The conjugation of the carboxylic acid with the quinoline ring system may shift this frequency slightly. libretexts.org

The spectrum also reveals vibrations associated with the quinoline and methyl groups. The aromatic C-H stretching vibrations of the quinoline ring are expected in the 3000-3100 cm⁻¹ range. researchgate.net The C-O stretching vibration of the carboxylic acid group gives rise to a peak between 1320 and 1210 cm⁻¹. spectroscopyonline.com Additionally, characteristic O-H bending vibrations can be observed, often appearing as broad peaks around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Alkyl C-H Stretch 2850 - 2960 Medium
Carboxylic Acid C=O Stretch 1710 - 1760 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Carboxylic Acid O-H Bend 1395 - 1440 Medium, Broad
Carboxylic Acid C-O Stretch 1210 - 1320 Strong
Carboxylic Acid O-H Bend (out-of-plane) 910 - 950 Medium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key chromophores in this compound are the quinoline ring system and the carbonyl group of the carboxylic acid.

The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. youtube.com The quinoline moiety, an extended aromatic system, gives rise to intense π→π* transitions. researchgate.net Simple carboxylic acids typically show a weak absorption below 220 nm, which is often of limited use. libretexts.org However, the conjugation with the quinoline ring system significantly influences the electronic structure, shifting the absorption maxima (λmax) to longer wavelengths. libretexts.org

The spectrum will likely exhibit two main types of transitions:

π→π Transitions:* These are high-intensity absorptions resulting from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated quinoline system. These transitions are typically found in the UV region for quinoline derivatives. researchgate.net

n→π Transitions:* These are lower-intensity absorptions that involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the quinoline ring) to an antibonding π* orbital. youtube.commasterorganicchemistry.com The n→π* transition of the carbonyl group often appears as a weak band at a longer wavelength than the π→π* transitions. masterorganicchemistry.com

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → π* HOMO (π) → LUMO (π*) Shorter Wavelength (UV) High (ε > 10,000)
n → π* HOMO (n) → LUMO (π*) Longer Wavelength (UV) Low (ε < 2,000)

X-ray Crystallography: Definitive Solid-State Structural Elucidation

Crystallographic studies of related compounds, such as 2-(4-Methylphenyl)quinoline-4-carboxylic acid, reveal key structural parameters that are applicable to this compound. nih.govresearchgate.net The quinoline ring system is essentially planar. The carboxylic acid group, however, is typically twisted out of the plane of the quinoline ring. In the case of 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between the plane of the carboxyl group and the mean plane of the quinoline ring is 45.05°. nih.govresearchgate.net This non-planar conformation is a result of minimizing steric hindrance. The methyl group at the 6-position is part of the planar aromatic ring system.

Table 3: Representative Geometric Parameters for the Quinoline Carboxylic Acid Moiety

Parameter Description Typical Value
Dihedral Angle (Quinoline-COOH) Angle between the quinoline plane and the carboxylic acid plane ~45° nih.govresearchgate.net
C=O Bond Length Double bond in the carboxyl group ~1.22 Å
C-O Bond Length Single bond in the carboxyl group ~1.31 Å
Aromatic C-C Bond Length Bonds within the quinoline ring ~1.36 - 1.42 Å

The solid-state architecture of quinoline carboxylic acids is governed by a network of non-covalent intermolecular interactions. mdpi.comrsc.org Analysis of co-crystals containing 6-methylquinoline reveals the primary interactions that dictate its crystal packing. nih.gov

Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the carboxylic acid group and the basic nitrogen atom of the quinoline ring of an adjacent molecule. nih.gov Specifically, a strong O—H⋯N hydrogen bond links the molecules into chains or dimers. nih.govresearchgate.net The O⋯N distances in such interactions are typically short, in the range of 2.51 to 2.66 Å, indicating a strong hydrogen bond. nih.gov Weaker C—H⋯O interactions, where a hydrogen atom from the quinoline ring interacts with a carboxyl oxygen, also contribute to the stability of the crystal lattice. nih.gov

Table 4: Key Intermolecular Interactions in the Crystal Lattice

Interaction Type Description Donor/Acceptor Groups Typical Distance
Hydrogen Bond Strong interaction linking molecules Carboxyl O-H (Donor) and Quinoline N (Acceptor) 2.5 - 2.7 Å (O⋯N) nih.gov
Hydrogen Bond Weaker interaction contributing to packing Aromatic C-H (Donor) and Carboxyl O (Acceptor) Variable
π–π Stacking Attraction between aromatic rings Quinoline Ring ↔ Quinoline Ring ~3.6 Å (Centroid-Centroid) researchgate.net

Computational Chemistry and Molecular Modeling of 6 Methylquinoline 4 Carboxylic Acid

Quantum Chemical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of quantum chemical calculations for molecules of pharmaceutical interest. These methods allow for a detailed exploration of the electronic and spectroscopic properties of 6-methylquinoline-4-carboxylic acid. While specific DFT studies on this compound are not extensively available in the public domain, the computational analysis of closely related quinoline (B57606) derivatives provides a strong basis for understanding its molecular characteristics. nih.govrsc.org

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity.

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic rings, while the LUMO is often localized on the quinoline core and the carboxylic acid group. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies for a Quinoline Derivative

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap4.5

Note: The values in this table are hypothetical and serve as an illustrative example based on typical findings for similar quinoline structures.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent the electrostatic potential, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In this compound, the MEP surface would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or hydrogen bond donors. The hydrogen of the carboxylic acid and the aromatic protons would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals." This analysis can elucidate hyperconjugative interactions, charge transfer, and the nature of chemical bonds.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Indices

DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. A recent study on a series of quinoline derivatives demonstrated the use of DFT for calculating such parameters. nih.govrsc.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Table 2: Theoretical Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution or charge transfer.
Chemical Softness (S)1/ηThe reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω)χ2/(2η)A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These parameters, calculated for this compound, would offer a comprehensive understanding of its chemical behavior. nih.govrsc.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein or nucleic acid. These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Prediction of Molecular Recognition and Binding Sites with Macromolecular Targets

Molecular docking studies have been performed on derivatives of quinoline-4-carboxylic acid to explore their potential as therapeutic agents. For instance, derivatives have been investigated as potential antitumor agents by docking them into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govsemanticscholar.org Other studies have explored their potential as inhibitors of the eukaryotic initiation factor 4A (eIF4A) and as anti-mycobacterial agents targeting DNA gyrase. nih.govmdpi.com

In a typical molecular docking simulation for this compound, the molecule would be placed into the binding site of a target protein. The simulation would then explore various possible binding poses and score them based on the predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The carboxylic acid group of this compound is often predicted to form crucial hydrogen bonds with residues in the active site of target proteins. nih.gov

Molecular dynamics simulations can further refine the results of molecular docking by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the interacting molecules.

Understanding Molecular Interactions at a Receptor-Ligand Interface

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target receptor. For quinoline-4-carboxylic acids, docking studies have been instrumental in understanding their mechanism of action as DNA gyrase inhibitors. researchgate.net These compounds typically position themselves within the enzyme's active site, interfering with its catalytic activity, which is essential for bacterial DNA replication. ekb.egmdpi.com

The binding of quinolones to DNA gyrase is characteristically mediated by a unique water-metal ion bridge. mdpi.com The carboxylic acid at position C-3 and the ketone at C-4 of the quinolone scaffold are crucial for chelating a magnesium (Mg²⁺) ion. This ion is, in turn, coordinated by water molecules that form hydrogen bonds with key amino acid residues in the GyrA subunit of the enzyme, typically a serine and a nearby acidic residue like aspartate or glutamate. mdpi.com This interaction complex is fundamental to the inhibitory action of this class of compounds.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the binding mode can be inferred from studies on structurally similar quinolones. The methyl group at the C-6 position is expected to occupy a hydrophobic pocket within the active site, potentially influencing the compound's potency and selectivity. Molecular docking simulations for various quinoline derivatives against the E. coli DNA gyrase B subunit have revealed interactions with amino acid residues and magnesium ions in the enzyme's active center, reinforcing this proposed binding mechanism. nih.gov For instance, analyses of related fluoroquinolones have identified specific interactions with residues such as Arginine (ARG) and Glycine (GLY). uomustansiriyah.edu.iq

Table 1: Generalized Key Interactions for Quinolone-4-Carboxylic Acids at the DNA Gyrase Active Site

Interacting Ligand Moiety Receptor Component Type of Interaction Reference
C3-Carboxylic Acid & C4-Keto Mg²⁺ ion and Water Molecules Metal Chelation, Hydrogen Bonding mdpi.com
Coordinated Water Molecules Serine, Aspartate/Glutamate Hydrogen Bonding mdpi.com
C6-Substituent (e.g., Methyl) Hydrophobic Pocket Hydrophobic Interaction [N/A]

This table represents a generalized model based on known interactions of the quinolone scaffold. Specific residues and pocket characteristics can vary between different bacterial species.

Correlation of Computational Predictions with Experimental Observations in Structure-Activity Relationship (SAR)

A critical application of computational modeling is to establish a Structure-Activity Relationship (SAR), which correlates a molecule's chemical structure with its biological activity. In silico predictions, such as docking scores or binding affinities from QSAR (Quantitative Structure-Activity Relationship) models, are validated against experimental data, like Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC₅₀) values. researchgate.netnih.gov

Studies on various series of quinoline derivatives consistently demonstrate a strong correlation between computational predictions and observed biological activity. For example, research focused on novel quinoline derivatives targeting DNA gyrase showed a clear alignment between their in silico docking scores and their experimentally determined antimicrobial potency (MIC values) and enzyme inhibition (IC₅₀ values). researchgate.net In one such study, a synthesized quinoline derivative, compound 14 , exhibited a potent IC₅₀ value of 3.39 μM against DNA gyrase, which was consistent with its favorable docking results. researchgate.net

Similarly, a research effort that used machine learning to build predictive QSAR models for a library of (quinolin-4-ylthio)carboxylic acids successfully identified promising compounds for synthesis. nih.gov The subsequent experimental testing of these synthesized compounds confirmed their anti-E. coli activity, validating the predictive power of the computational models. nih.gov This synergy between computational screening and experimental validation is essential for the rational design of more effective therapeutic agents. The data often reveals that specific substitutions on the quinoline core are critical for activity. For instance, the presence of a substituent at the C-6 position is a known determinant of the antibacterial spectrum and potency of quinolones. nih.gov

Table 2: Illustrative Correlation of In Silico Docking Scores with Experimental Antimicrobial Activity for Representative Quinolone Derivatives

Compound ID Docking Score (kcal/mol) Experimental Activity (MIC in μg/ml) Target Organism Reference
3f -5.88 0.0078 S. aureus researchgate.net
3g -6.13 0.0625 P. aeruginosa researchgate.net
14 Not Specified 0.66 - 3.98 Various Bacteria & Fungi researchgate.net
15 High (Value NS) IC₅₀ = 3.48 µM Cancer Cell Line researchgate.net

| 20 | High (Value NS) | IC₅₀ = 5.95 µM | Cancer Cell Line | researchgate.net |

Note: This table is illustrative and compiled from data on various novel quinoline derivatives to demonstrate the principle of correlating computational and experimental data. "NS" indicates the value was not specified in the source text.

This integrated approach, combining computational predictions with empirical testing, allows researchers to build robust SAR models. These models not only explain the observed activity of existing compounds but also guide the design of new molecules, such as derivatives of this compound, with potentially enhanced efficacy and selectivity.

Structure Activity Relationship Sar Analysis of 6 Methylquinoline 4 Carboxylic Acid Derivatives

Influence of Substitution at Quinoline (B57606) Ring Positions on Biological Response

The biological activity of 6-methylquinoline-4-carboxylic acid derivatives can be finely tuned by the nature and position of substituents on the quinoline ring. The methyl group at the 6-position itself, being an electron-donating group, can influence the electronic environment of the entire ring system, which in turn can affect binding affinity to biological targets.

Research into quinoline-4-carboxylic acid derivatives as inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis, has provided valuable insights into SAR. nih.govnih.gov Studies have shown that the benzo portion of the quinoline ring is a critical region where substitutions can significantly modulate inhibitory activity. mdpi.com For instance, the introduction of different functional groups at various positions can alter the compound's lipophilicity, electronic distribution, and steric profile, all of which are crucial for molecular recognition.

While specific SAR studies focusing exclusively on a broad range of this compound derivatives are limited, the general principles observed for quinoline-4-carboxylic acids can be extrapolated. For example, the introduction of bulky, hydrophobic substituents at the C(2) position is often necessary for potent inhibition of enzymes like DHODH. mdpi.com The effect of additional substituents on the benzene (B151609) portion of the 6-methylquinoline (B44275) scaffold would depend on their interplay with the existing methyl group and the specific biological target.

To illustrate the impact of substitutions, the following table summarizes the effects of different groups on the biological activity of quinoline-4-carboxylic acid derivatives, providing a framework for understanding potential modifications to the this compound scaffold.

Position of Substitution Type of Substituent General Effect on Biological Activity Potential Rationale
C2Bulky, hydrophobic groupsOften enhances activityFills a hydrophobic pocket in the target enzyme's active site. mdpi.com
C3Small alkyl groups (e.g., methyl)Can increase potencyMay provide favorable steric interactions or influence the conformation of adjacent groups.
C5, C7, C8Electron-withdrawing or -donating groupsVariable, target-dependentAlters the electronic properties of the quinoline ring system, affecting binding interactions.
C6Halogens (e.g., fluoro)Can increase potencyEnhances binding affinity through specific interactions and can improve metabolic stability. nih.gov

The Role of the Carboxylic Acid Group in Molecular Recognition and Functional Modulation

The carboxylic acid group at the C(4) position of this compound is a recurring and indispensable feature for the biological activity of this class of compounds. Its presence is often a strict requirement for potent inhibition of various enzymes. mdpi.com This functional group is a key player in molecular recognition, primarily through its ability to form strong ionic and hydrogen bond interactions with protein targets.

In the context of DHODH inhibition, the carboxylate of quinoline-4-carboxylic acid analogues has been shown to form a crucial salt bridge with a positively charged arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the enzyme's active site. nih.gov These electrostatic interactions anchor the inhibitor within the binding pocket, providing a substantial portion of the binding energy and ensuring proper orientation for the rest of the molecule to interact with its surroundings.

The acidic nature of the carboxylic acid group means it is typically ionized at physiological pH, carrying a negative charge. This charge is fundamental for its interaction with complementary positively charged or polar residues in the target protein. Any modification or replacement of the carboxylic acid group, for instance, by esterification or amidation, often leads to a significant or complete loss of biological activity, underscoring its critical role as a pharmacophore. hmdb.ca

The following table highlights the key interactions involving the carboxylic acid group in quinoline-4-carboxylic acid derivatives:

Interaction Type Interacting Residue in Target Protein (Example: DHODH) Significance for Biological Activity
Salt BridgeArginine (Arg)Strong electrostatic attraction that firmly anchors the inhibitor in the active site. nih.gov
Hydrogen BondGlutamine (Gln), Serine (Ser), Tyrosine (Tyr)Directional interactions that contribute to binding affinity and specificity. nih.gov
Water-mediated Hydrogen BondWater molecules in the active siteCan bridge interactions between the inhibitor and the protein. acs.org

Rational Design Principles for Optimizing Molecular Interactions

The development of potent and selective this compound derivatives is increasingly guided by rational design principles. This approach leverages structural information of the target protein and computational modeling to design molecules with improved binding affinity and pharmacokinetic properties. nih.gov

A key strategy in the rational design of these inhibitors is structure-based drug design (SBDD). nih.gov By analyzing the X-ray crystal structure of a target protein in complex with a lead compound, researchers can identify opportunities to form new, favorable interactions. For example, identifying unoccupied pockets or specific amino acid residues in the active site can guide the strategic placement of functional groups on the this compound scaffold to enhance binding. nih.gov

One successful application of rational design in the broader quinoline-4-carboxylic acid class involved identifying potential hydrogen bond-accepting residues in the DHODH binding pocket. nih.govnih.gov Analogues were then designed with strategically positioned hydrogen-bond acceptors to form new electrostatic interactions, leading to the discovery of highly potent inhibitors. nih.govnih.gov This approach could be applied to the this compound scaffold to optimize its interactions with a given target.

Furthermore, computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and biological activity of novel derivatives before their synthesis. uc.pt This in silico screening allows for the prioritization of compounds that are most likely to be active, thereby streamlining the drug discovery process.

Key principles for the rational design of this compound derivatives include:

Target-Specific Interactions: Designing substituents to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key residues in the target's active site.

Scaffold Hopping: Replacing the quinoline core with a bioisosteric scaffold (e.g., a naphthyridine) to explore new interaction patterns and improve properties like solubility or metabolic stability. acs.org

Modulation of Physicochemical Properties: Adjusting lipophilicity and other properties through substituent changes to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

By integrating these rational design strategies, the therapeutic potential of this compound derivatives can be systematically enhanced, paving the way for the development of novel and effective drugs.

Applications of 6 Methylquinoline 4 Carboxylic Acid in Diverse Chemical Fields

Contribution to Advanced Organic Synthesis as a Versatile Building Block

6-Methylquinoline-4-carboxylic acid is a valuable building block, or synthon, in organic synthesis, primarily for constructing more complex molecular architectures. The quinoline-4-carboxylic acid framework is accessible through several classic named reactions, which allow for the introduction of various substituents onto the heterocyclic ring system. researchgate.net

The most prominent methods for synthesizing the quinoline-4-carboxylic acid core are the Doebner and Pfitzinger reactions. sigmaaldrich.comresearchgate.net

The Doebner Reaction: This reaction involves the condensation of an aniline (B41778) (like p-toluidine (B81030) to introduce the 6-methyl group), an aldehyde, and pyruvic acid to form the target quinoline-4-carboxylic acid. wikipedia.orgsci-hub.se While it is a straightforward procedure, its efficiency can be influenced by the nature of the substituents on the aniline. sci-hub.senih.gov The order in which the reactants are mixed can also play a crucial role in determining the final product. sci-hub.setandfonline.com

The Pfitzinger Reaction: This reaction provides an alternative and convenient one-pot route by reacting isatin (B1672199) or its derivatives with a carbonyl compound in a basic medium. wikipedia.orgresearchgate.netjocpr.com The initial hydrolysis of isatin's amide bond yields a keto-acid intermediate which then reacts with a carbonyl compound, undergoes cyclization, and dehydrates to form the quinoline-4-carboxylic acid structure. wikipedia.orgijsr.net This method is widely used for creating a variety of substituted quinoline-4-carboxylic acids. researchgate.netjocpr.com

These synthetic routes underscore the role of this compound and its analogs as key intermediates. Once formed, the carboxylic acid group can be converted into other functional groups like esters or amides, further expanding its synthetic utility. ijsr.netthieme-connect.com

Reaction Name Reactants Product Key Features
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidThree-component reaction; yield can be sensitive to aniline substituents. wikipedia.orgnih.gov
Pfitzinger Reaction Isatin, Carbonyl Compound, BaseQuinoline-4-carboxylic acidConvenient one-pot synthesis; proceeds via a keto-acid intermediate. wikipedia.orgjocpr.com

Exploration in Catalysis and Reaction Development

The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the carboxylic group make this compound an excellent candidate for use as a ligand in coordination chemistry. By binding to metal centers, it can form stable complexes that exhibit catalytic activity. ajol.info

Derivatives of quinoline carboxylic acid have been successfully employed as ligands in a variety of metal-catalyzed reactions. These complexes often serve as catalysts in oxidation reactions and C-H functionalization, which are fundamental processes in modern chemistry. digitellinc.commdpi.com

Oxidation Catalysis: Oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been shown to catalyze the epoxidation of olefins, such as cyclooctene. mdpi.com Similarly, quinoline-based compounds have been studied for their ability to catalyze the oxidation of catechol to o-quinone. digitellinc.com

C-H Functionalization: Gold-catalyzed reactions have utilized quinoline N-oxides for the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. nih.gov Palladium catalysts are also used in the aerobic oxidative cyclization of various substrates to produce quinoline derivatives. mdpi.com

Metal-Organic Frameworks: The ability of the carboxylate group to coordinate with metal ions has led to the synthesis of metal complexes with diverse structures, including 1D chains and 3D supramolecular networks. researchgate.net These structures can house catalytically active metal centers.

Metal Center Ligand Type Catalytic Application Reference
Rhenium (Re)Quinoline carboxylic acidEpoxidation of cyclooctene mdpi.com
Gold (Au)8-Methyl quinoline N-oxideC3-H functionalization of quinoline nih.gov
Palladium (Pd)Not specifiedAerobic oxidative cyclization mdpi.com
Manganese (Mn), Cobalt (Co), Cadmium (Cd)2-(pyridin-4-yl)quinoline-4-carboxylic acidFormation of 3D supramolecular networks researchgate.net

Utility as Analytical Reagents and Fluorescent Probes in Chemical Systems

The quinoline ring is a well-known fluorophore, a molecule that can re-emit light upon excitation. nanobioletters.com This intrinsic property makes quinoline derivatives, including this compound, highly suitable for the development of fluorescent sensors and analytical reagents. These sensors are designed to detect specific analytes, such as metal ions, through a change in their fluorescence. nanobioletters.commdpi.com

The mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the quinoline ligand restricts intramolecular rotation and enhances the fluorescence intensity. rsc.org

Zinc Ion (Zn²⁺) Detection: Quinoline-based probes are particularly prominent for the detection of zinc ions, which are crucial in many biological systems. nanobioletters.comrsc.org The nitrogen of the quinoline ring and often an adjacent functional group can selectively bind to Zn²⁺, leading to a significant increase in fluorescence emission. rsc.orgresearchgate.net

Copper Ion (Cu²⁺) Detection: Researchers have also designed quinoline-based probes for the selective detection of copper ions, which can provide a colorimetric response that distinguishes between different oxidation states of copper. rsc.org

Carboxylic Acid Sensing: Interestingly, quinoline-based receptors have also been developed to detect carboxylic acids themselves, where complexation through hydrogen bonding leads to a noticeable change in the fluorescence spectrum, sometimes involving the formation of an excimer (an excited-state dimer). beilstein-journals.org

The inherent photophysical properties of the quinoline scaffold make it a versatile platform for creating highly sensitive and selective chemosensors for various analytes in biological and environmental samples. nanobioletters.com

Integration into Material Science for Novel Functional Materials

The rigid, planar structure and rich electronic properties of the quinoline ring system make this compound and its derivatives attractive components for advanced functional materials. mdpi.com These molecules can be incorporated into larger structures like polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic, optical, or structural properties. mdpi.comresearchgate.net

Organic Electronics: Quinoline derivatives have gained popularity in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net They can act as π-spacers or be part of the dye that absorbs light. researchgate.net These compounds are also used in the emission layers of organic light-emitting diodes (OLEDs) and in organic field-effect transistors (OFETs). researchgate.net

Polymers and Coatings: The unique properties of quinoline derivatives allow them to be integrated into polymers and coatings, potentially enhancing their durability and performance for applications in electronics or protective gear.

Smart Materials: The development of quinoline-based materials extends to "smart materials" that respond to external stimuli, leveraging the compound's potential as a molecular sensor. mdpi.commdpi.com The ability of the planar quinoline rings to engage in π–π stacking interactions is a key factor in the assembly and properties of these materials.

The integration of quinoline structures into material science is a rapidly growing field, driven by the demand for novel materials with specific, high-performance characteristics for a wide array of technological applications. mdpi.commdpi.com

Sustainability and Green Chemistry in the Synthesis of 6 Methylquinoline 4 Carboxylic Acid

Microwave-Assisted Synthetic Protocols for Energy Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for enhancing reaction rates and improving energy efficiency. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly and rapidly heats the reaction mixture by interacting with polar molecules, leading to a significant reduction in reaction times—often from hours to minutes. researchgate.net This acceleration not in higher throughput but also in substantial energy savings.

In the context of synthesizing quinoline-4-carboxylic acid derivatives, microwave irradiation has been successfully applied to the Doebner reaction. For instance, the three-component condensation of an aniline (B41778) (like p-toluidine (B81030) to obtain the 6-methyl substituent), an aldehyde, and pyruvic acid can be expedited under microwave conditions. researchgate.net Studies have shown that these protocols not only shorten reaction times but can also lead to improved product yields compared to conventional heating methods. researchgate.net The efficiency of microwave-assisted procedures minimizes the energy footprint of the synthesis, aligning with the core tenets of green chemistry. researchgate.net

ReactantsMethodCatalystSolventTimeYield
Substituted Aniline, Benzaldehyde, Pyruvic AcidMicrowave Irradiationp-Toluenesulfonic acidEthanol (B145695)1-2 minGood
m-Chloroaniline, Benzaldehyde, Pyruvic AcidMicrowave Irradiation-Ethanol1-2 minGood
Substituted Aniline, Benzaldehyde, Pyruvic AcidConventional Heatingp-Toluenesulfonic acidEthanol4-6 hGood

This table provides an illustrative comparison of microwave-assisted versus conventional synthesis for quinoline-4-carboxylic acids, based on reported methodologies.

Development of Solvent-Free and Aqueous Reaction Conditions

A major goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Consequently, significant research has been directed towards developing solvent-free (solid-state) reactions or utilizing water as a benign reaction medium for the synthesis of 6-methylquinoline-4-carboxylic acid.

Solvent-free reactions, often conducted by grinding the reactants together, sometimes with a solid catalyst, can be highly efficient. These conditions can lead to shorter reaction times and simplified work-up procedures, as the need for solvent removal is obviated. researchgate.netresearchgate.net Similarly, water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing the Doebner reaction in water, often with the aid of a catalyst to overcome the low solubility of organic reactants, represents a significant advancement. researchgate.net For example, the use of catalysts like Ytterbium perfluorooctanoate has been shown to facilitate the synthesis of quinoline-4-carboxylic acids in aqueous media with good yields. researchgate.net

Reaction TypeConditionsCatalystTimeYield
Doebner ReactionAqueous (Water), RefluxYtterbium perfluorooctanoate [Yb(PFO)3]-Good
Doebner ReactionSolvent-FreeFe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride12-30 min84-93%
Knorr ReactionSolvent-Free, Microwave Irradiation--High

This table highlights examples of solvent-free and aqueous conditions developed for the synthesis of quinoline (B57606) derivatives.

Design and Implementation of Environmentally Benign Catalytic Systems

The choice of catalyst is critical to the sustainability of a chemical process. Green catalytic systems aim to replace toxic, corrosive, and stoichiometric reagents (like strong mineral acids) with catalysts that are efficient, selective, recyclable, and environmentally benign. nih.gov

For the synthesis of this compound and its analogues, a variety of greener catalysts have been explored:

Organocatalysts : Simple organic molecules like p-toluenesulfonic acid and formic acid have been used as effective and non-hazardous catalysts for the Doebner reaction. ijpsjournal.comresearchgate.net

Solid Acid Catalysts : Heterogeneous catalysts such as zeolites, acidic ion-exchange resins (e.g., Amberlite), and sulfated metal oxides offer advantages like easy separation from the reaction mixture and potential for reuse, minimizing waste. nih.gov

Magnetic Nanocatalysts : Advanced systems, such as sulfonic acid functionalized silica-coated iron oxide nanoparticles, provide high catalytic activity under solvent-free conditions. researchgate.net Their magnetic nature allows for simple recovery using an external magnet, making them highly recyclable.

CatalystTypeReaction ApplicationKey Advantages
p-Toluenesulfonic acid (p-TSA)OrganocatalystOne-pot, three-component synthesis of quinoline-4-carboxylic acidsNon-hazardous, efficient, readily available
Formic AcidOrganocatalystSynthesis of quinolinesEnvironmentally friendly, promotes milder conditions
Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid ChlorideMagnetic NanocatalystSolvent-free synthesis of 2-arylquinoline-4-carboxylic acidsRecyclable, high yield, short reaction time
Sulfamic AcidSolid AcidDoebner multicomponent synthesis of quinoline-4-carboxylic acidsEfficient, can be used in aqueous media, simplifies process
Amberlite IR 120HAcidic Ion Exchange ResinCondensation reactionsRecyclable, effective under solvent-free conditions

This table summarizes various environmentally benign catalysts used in the synthesis of quinoline derivatives.

One-Pot and Multi-Component Reaction Approaches for Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts. scranton.edu

Reaction ApproachDescriptionGreen Chemistry Advantage
Doebner Reaction (One-Pot, 3-Component)Condensation of an aniline, an aldehyde, and pyruvic acid in a single vessel. researchgate.netHigh atom economy (water is the main byproduct), reduces waste, saves time and energy.
Pfitzinger Reaction (One-Pot)Condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound to yield quinoline-4-carboxylic acids.Avoids isolation of intermediates, improving overall efficiency and reducing solvent use.

This table illustrates how one-pot and multi-component strategies contribute to the green synthesis of quinoline-4-carboxylic acids.

Q & A

Q. What are the optimal synthetic routes for 6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of this compound can be achieved via cyclization reactions, such as the Pfitzinger reaction, which involves condensation of isatin derivatives with ketones in alkaline media. For example, 6-methylquinoline derivatives are synthesized by reacting methyl-substituted precursors (e.g., 4,5-dimethoxy-methylanthranilate) with malonyl chloride under base catalysis, followed by cyclization . Key factors affecting yield include pH control (optimal alkaline conditions), temperature (reflux in ethanol/methanol), and stoichiometric ratios of reactants. Impurities often arise from incomplete cyclization or side reactions, necessitating purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the positions of the methyl and carboxylic acid groups. For example, 1^1H-NMR reveals distinct signals for aromatic protons (δ 7.5–8.5 ppm) and the methyl group (δ 2.5–3.0 ppm), while 13^{13}C-NMR identifies the carboxylic acid carbon (δ ~170 ppm). Infrared (IR) spectroscopy confirms the presence of carboxylic acid (C=O stretch at ~1700 cm1^{-1}) and aromatic C-H bonds. Mass spectrometry (MS) provides molecular weight validation (m/z 187.20 for C11_{11}H9_9NO2_2) and fragmentation patterns for structural elucidation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability tests indicate degradation under strong acidic/basic conditions (pH < 2 or > 10) or prolonged exposure to light. Storage recommendations include inert atmospheres (argon/nitrogen) at 4°C to prevent oxidation of the quinoline ring .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions influence the biological activity of quinoline-4-carboxylic acid derivatives?

Structure-activity relationship (SAR) studies show that the methyl group at position 6 enhances antiviral activity, while substituents at position 2 (e.g., biphenyl groups) improve antitubercular efficacy. For instance, 2-([1,1'-biphenyl]-4-yl)-6-methylquinoline-4-carboxylic acid derivatives exhibit potent inhibition of Mycobacterium tuberculosis (Mtb) gyrase (MIC = 16 μg/mL) due to enhanced hydrophobic interactions with the enzyme’s active site. Conversely, replacing the methyl group with halogens (e.g., fluorine) alters metabolic stability .

Q. What computational methods are used to predict the binding mechanisms of this compound derivatives to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions with targets like Mtb gyrase. For example, ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed strong binding to the ATP-binding pocket of gyrase, validated by free energy calculations (ΔG < -8 kcal/mol). Density Functional Theory (DFT) further optimizes ligand conformations and predicts electronic properties influencing binding affinity .

Q. How can contradictory data in synthetic protocols for quinoline derivatives be resolved?

Discrepancies in synthetic routes (e.g., Pfitzinger vs. Doebner reactions) require systematic optimization studies. For example, varying catalysts (e.g., sodium acetate vs. triethylamine) and solvents (ethanol vs. methanol) can identify reproducibility issues. Analytical techniques like HPLC-MS help track intermediate formation and side products. Collaborative validation across independent labs is recommended to confirm optimal conditions .

Q. What strategies mitigate off-target effects in biological assays involving this compound derivatives?

Counter-screening against related enzymes (e.g., human topoisomerases) and cytotoxicity assays (e.g., HEK293 cell viability tests) are essential. For antitubercular compounds, selectivity is improved by introducing bulky substituents (e.g., phenanthrene) that reduce affinity for mammalian targets. Metabolomic profiling further identifies metabolic pathways affected by off-target interactions .

Methodological Considerations

  • Data Validation : Cross-reference spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .
  • Biological Assays : Use standardized protocols (e.g., Microplate Alamar Blue Assay for Mtb) and include positive controls (e.g., isoniazid) to ensure assay reliability .
  • Synthetic Reproducibility : Document reaction parameters (temperature, stirring rate) and raw data (TLC/Rf values) in open-access formats to enhance reproducibility .

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